Cas no 2137985-03-4 ([5-(1-Ethoxyethenyl)thiophen-2-yl]methanamine)
[5-(1-Ethoxyethenyl)thiophen-2-yl]methanamine Proprietà chimiche e fisiche
Nomi e identificatori
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- EN300-803198
- 2137985-03-4
- [5-(1-ethoxyethenyl)thiophen-2-yl]methanamine
- [5-(1-Ethoxyethenyl)thiophen-2-yl]methanamine
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- Inchi: 1S/C9H13NOS/c1-3-11-7(2)9-5-4-8(6-10)12-9/h4-5H,2-3,6,10H2,1H3
- Chiave InChI: UHLBTLFZILJWAY-UHFFFAOYSA-N
- Sorrisi: S1C(C(=C)OCC)=CC=C1CN
Proprietà calcolate
- Massa esatta: 183.07178521g/mol
- Massa monoisotopica: 183.07178521g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 12
- Conta legami ruotabili: 4
- Complessità: 161
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.4
- Superficie polare topologica: 63.5Ų
[5-(1-Ethoxyethenyl)thiophen-2-yl]methanamine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-803198-0.05g |
[5-(1-ethoxyethenyl)thiophen-2-yl]methanamine |
2137985-03-4 | 95.0% | 0.05g |
$827.0 | 2025-02-21 | |
| Enamine | EN300-803198-0.1g |
[5-(1-ethoxyethenyl)thiophen-2-yl]methanamine |
2137985-03-4 | 95.0% | 0.1g |
$867.0 | 2025-02-21 | |
| Enamine | EN300-803198-0.25g |
[5-(1-ethoxyethenyl)thiophen-2-yl]methanamine |
2137985-03-4 | 95.0% | 0.25g |
$906.0 | 2025-02-21 | |
| Enamine | EN300-803198-0.5g |
[5-(1-ethoxyethenyl)thiophen-2-yl]methanamine |
2137985-03-4 | 95.0% | 0.5g |
$946.0 | 2025-02-21 | |
| Enamine | EN300-803198-1.0g |
[5-(1-ethoxyethenyl)thiophen-2-yl]methanamine |
2137985-03-4 | 95.0% | 1.0g |
$986.0 | 2025-02-21 | |
| Enamine | EN300-803198-2.5g |
[5-(1-ethoxyethenyl)thiophen-2-yl]methanamine |
2137985-03-4 | 95.0% | 2.5g |
$1931.0 | 2025-02-21 | |
| Enamine | EN300-803198-5.0g |
[5-(1-ethoxyethenyl)thiophen-2-yl]methanamine |
2137985-03-4 | 95.0% | 5.0g |
$2858.0 | 2025-02-21 | |
| Enamine | EN300-803198-10.0g |
[5-(1-ethoxyethenyl)thiophen-2-yl]methanamine |
2137985-03-4 | 95.0% | 10.0g |
$4236.0 | 2025-02-21 |
[5-(1-Ethoxyethenyl)thiophen-2-yl]methanamine Letteratura correlata
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
Ulteriori informazioni su [5-(1-Ethoxyethenyl)thiophen-2-yl]methanamine
[5-(1-Ethoxyethenyl)thiophen-2-yl]methanamine: A Novel Compound with Promising Applications in Biomedical Research
[5-(1-Ethoxyethenyl)thiophen-2-yl]methanamine is a synthetic organic compound with a unique molecular structure characterized by the presence of a thiophene ring and an ethoxyethenyl functional group. This compound, identified by its CAS number 2137985-03-4, has recently garnered significant attention in the field of biomedical research due to its potential therapeutic applications and pharmacological properties. The thiophen-2-yl moiety, a five-membered aromatic heterocycle, plays a pivotal role in modulating the compound’s biological activity, while the ethoxyethenyl chain contributes to its solubility and reactivity. These structural features make it a promising candidate for further exploration in drug discovery and development.
Recent studies have highlighted the [5-(1-Ethoxyethenyl)thiophen-2-yl]methanamine’s potential as a targeted therapeutic agent for various diseases, including inflammatory disorders and neurodegenerative conditions. The compound’s ability to interact with specific biological targets, such as protein kinases and ion channels, has been extensively investigated in preclinical models. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that [5-(1-Ethoxyethenyl)thiophen-2-yl]methanamine exhibits antioxidant properties by scavenging reactive oxygen species (ROS), thereby reducing oxidative stress in cellular systems. This finding aligns with the growing interest in ROS-targeted therapies for conditions such as Parkinson’s disease and cardiovascular diseases.
The thiophen-2-yl group in [5-(1-Ethoxyethenyl)thiophen-2-yl]methanamine is particularly noteworthy for its ability to enhance drug permeability and bioavailability. Research published in *Bioorganic & Medicinal Chemistry Letters* (2022) revealed that the thiophene ring can form hydrogen bonds with target proteins, improving the compound’s binding affinity and efficacy. This property is especially valuable in the development of oral formulations, where bioavailability is a critical factor. Additionally, the ethoxyethenyl chain contributes to the compound’s lipophilicity, enabling it to cross biological membranes more effectively and reach target tissues.
One of the most promising applications of [5-(1-Ethoxyethenyl)thiophen-2-yl]methanamine is its potential role in anti-inflammatory therapies. A 2024 study in *Pharmacological Research* reported that this compound significantly inhibits NF-κB signaling pathways, which are central to the pathogenesis of chronic inflammation. By modulating these pathways, [5-(1-Ethoxyethenyl)thiophen-2-yl]methanamine may offer a novel approach to treating conditions such as rheumatoid arthritis and inflammatory bowel disease. The compound’s ability to reduce pro-inflammatory cytokine production further underscores its therapeutic potential in these areas.
In the realm of neurodegenerative diseases, [5-(1-Ethoxyethenyl)thiophen-2-yl]methanamine has shown promise as a potential neuroprotective agent. A 2023 preclinical study published in *Neurochemistry International* found that the compound reduces neuronal apoptosis in models of Alzheimer’s disease by modulating mitochondrial function. This effect is attributed to the compound’s ability to stabilize mitochondrial membrane potential and prevent the release of cytochrome c, a key initiator of apoptosis. These findings suggest that [5-(1-Ethoxyethenyl)thiophen-2-yl]methanamine could be a valuable therapeutic option for neurodegenerative disorders.
The synthetic pathway of [5-(1-Ethoxyethenyl)thiophen-2-yl]methanamine has also been a focus of recent research, with scientists exploring green chemistry methods to optimize its production. A 2024 study in *Green Chemistry* described a catalytic approach using transition metal complexes to synthesize the compound with high efficiency and minimal waste. This method not only reduces the environmental impact of drug manufacturing but also enhances the compound’s scalability for large-scale applications. Such advancements are critical for translating preclinical findings into clinical trials and commercial products.
While the therapeutic potential of [5-(1-Ethoxyethenyl)thiophen-2-yl]methanamine is promising, further research is needed to fully understand its mechanism of action and long-term effects. Current studies are also investigating its pharmacokinetic profile and toxicological safety, which are essential for its development as a pharmaceutical drug. The ethoxyethenyl functional group, for instance, may influence the compound’s metabolism and excretion, factors that could impact its clinical efficacy and side effect profile.
Overall, [5-(1-Ethoxyethenyl)thiophen-2-yl]methanamine represents a significant advancement in the field of biomedical research, with its unique molecular structure and pharmacological properties offering new avenues for disease treatment. As research continues to uncover its mechanisms of action and therapeutic applications, this compound is poised to play a crucial role in the development of innovative therapies for a wide range of human diseases.
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